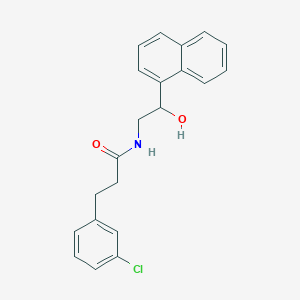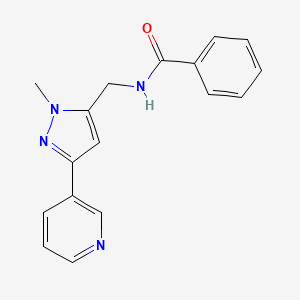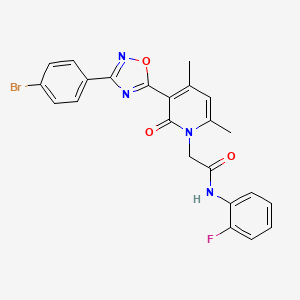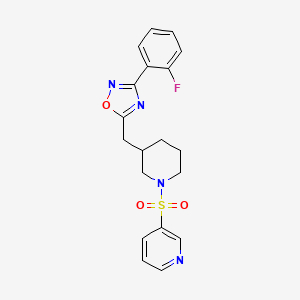![molecular formula C24H28N4O3 B2952811 N-(3,4-dimethoxyphenyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide CAS No. 1251599-63-9](/img/structure/B2952811.png)
N-(3,4-dimethoxyphenyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide, also known as DPA-714, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DPA-714 is a ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells. TSPO is involved in multiple cellular processes, including apoptosis, inflammation, and oxidative stress. The ability of DPA-714 to bind to TSPO has led to its use in various studies related to neurodegenerative diseases, cancer, and inflammation.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research on compounds structurally related to N-(3,4-dimethoxyphenyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide has focused on the synthesis and evaluation of derivatives for potential pharmacological applications. A study by Severina et al. (2020) explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. These compounds demonstrated moderate anticonvulsant activity, highlighting the therapeutic potential of structurally similar compounds (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Antioxidant Capacity Enhancement
Adelakun et al. (2012) investigated the enzymatic modification of 2,6-dimethoxyphenol, a compound with similarities in the dimethoxyphenyl moiety, to synthesize dimers with enhanced antioxidant capacity. This study underscores the potential for chemical modifications of phenolic compounds to improve their biological activities (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).
Anticancer and Anti-Inflammatory Activities
Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, including structures reminiscent of the compound , and evaluated their antitumor activity. This research indicates the potential of such compounds in developing anticancer therapies (Yurttaş, Tay, & Demirayak, 2015). Additionally, Rani et al. (2014) explored the synthesis of 2-(substituted phenoxy) acetamide derivatives, highlighting their anticancer, anti-inflammatory, and analgesic activities, which further supports the diverse pharmacological potential of these compounds (Rani, Pal, Hegde, & Hashim, 2014).
Neuroprotective Activities
Ghaffari et al. (2014) investigated the antioxidant and neuroprotective effects of Hyptis suaveolens methanol extract, demonstrating potent antioxidant activity and neuroprotection against oxidative stress-induced neurotoxicity. This study suggests that compounds with similar structural features could have potential in treating neurodegenerative diseases (Ghaffari, Jalali Ghassam, Nayaka, Kini, & Prakash, 2014).
properties
IUPAC Name |
N-(4-butylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-2-3-6-18-9-11-19(12-10-18)25-22(29)17-28-24(30)21-8-5-4-7-20(21)23(26-28)27-13-15-31-16-14-27/h4-5,7-12H,2-3,6,13-17H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINUAISNLRFQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]-2-chloroethanone](/img/structure/B2952732.png)
![2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2952733.png)
![N-isopropyl-N-[3-(isopropylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2952734.png)





![3-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B2952744.png)
![2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]acetic acid](/img/structure/B2952745.png)
![2-chloro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2952746.png)
![tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate](/img/structure/B2952747.png)